Technical Documentation Center

N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether

Core Science & Biosynthesis

Foundational

The Strategic Imperative of O-tert-Butyl Ether Protection in the Synthesis of ¹⁵N-Labeled Tyrosine

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Need for Precision in Isotopic Labeling Stable isotope-labeled amino acids are indispensable tools in modern biomedical research and...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Need for Precision in Isotopic Labeling

Stable isotope-labeled amino acids are indispensable tools in modern biomedical research and pharmaceutical development.[] Specifically, ¹⁵N-labeled amino acids, such as ¹⁵N-Tyrosine, are critical for a range of applications, from elucidating protein structure and dynamics using Nuclear Magnetic Resonance (NMR) spectroscopy to tracking metabolic pathways.[][2][3] The precise incorporation of a ¹⁵N isotope provides a spectroscopic handle to observe molecular interactions and transformations in complex biological systems without perturbing their function.[][4] However, the chemical synthesis of these labeled compounds, particularly those with reactive side chains like tyrosine, presents significant challenges that demand a strategic approach to chemical protection.

The Core Challenge: Tyrosine's Reactive Phenol Side Chain

The synthesis of ¹⁵N-Tyrosine is complicated by the nucleophilic and acidic nature of its phenolic hydroxyl group. This functional group is susceptible to a variety of unwanted side reactions during peptide synthesis, including O-acylation during coupling steps and oxidation. Failure to adequately protect this hydroxyl group can lead to a mixture of products, significantly reducing the yield and purity of the target ¹⁵N-labeled peptide. This necessitates the use of a robust protecting group for the phenol side chain, one that is stable throughout the synthesis and can be removed selectively under specific conditions.

O-tert-Butyl Ether: A Superior Protection Strategy

The O-tert-butyl (tBu) ether has emerged as a premier choice for protecting the phenolic hydroxyl group of tyrosine in modern synthetic chemistry, especially within the widely adopted Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis (SPPS).[5][6][7][8] This strategy's success hinges on the differential lability of the protecting groups: the N-terminal Fmoc group is removed with a base, while the acid-labile tBu group remains intact, ensuring the integrity of the side chain.[5][8]

The rationale for selecting the O-tert-butyl ether is multifaceted:

  • Exceptional Stability: The tBu group is exceptionally stable under a wide range of conditions, including the basic conditions (e.g., 20% piperidine in DMF) required for Fmoc deprotection, as well as during the coupling reactions themselves.[6][8] Its steric bulk effectively shields the phenol oxygen from unwanted reactions.[9]

  • Orthogonal Cleavage: The tBu ether is readily and cleanly cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA).[8][10][11] This cleavage condition is orthogonal to the base-labile Fmoc group, allowing for a highly controlled and sequential deprotection strategy which is fundamental to successful SPPS.[5][7]

  • Prevention of Side Reactions: By masking the hydroxyl group, the tBu ether prevents side reactions such as O-acylation and oxidation, which are common pitfalls in peptide synthesis involving unprotected tyrosine.

Synthetic Workflow and Methodologies

The synthesis of ¹⁵N-labeled, O-tert-butyl protected tyrosine can be conceptualized as a multi-stage process. The overall workflow involves the introduction of the tBu protecting group onto a suitable tyrosine precursor, followed by the incorporation of the ¹⁵N label, and finally, N-terminal protection (e.g., with Fmoc) for use in peptide synthesis.

G cluster_0 Synthesis of ¹⁵N-Tyr(tBu)-OH Start L-Tyrosine Starting Material N_Protect N-terminal Protection (e.g., Z-group) Start->N_Protect O_tBu Phenol Protection: O-tert-Butylation N_Protect->O_tBu N_Deprotect N-terminal Deprotection O_tBu->N_Deprotect N15_Intro Introduction of ¹⁵N (if not from a labeled precursor) N_Deprotect->N15_Intro Final_Protect Final N-terminal Protection (e.g., Fmoc) N15_Intro->Final_Protect Product Fmoc-¹⁵N-Tyr(tBu)-OH Final_Protect->Product

Caption: High-level workflow for the synthesis of Fmoc-¹⁵N-Tyr(tBu)-OH.

Experimental Protocol 1: O-tert-Butylation of N-Protected Tyrosine

This protocol describes a common method for introducing the tert-butyl ether protection on the phenolic hydroxyl group of an N-protected tyrosine derivative.[12]

Objective: To synthesize N-Z-L-Tyr(tBu)-OMe from N-Z-L-Tyr-OMe.

Materials:

  • N-Z-L-Tyr-OMe (N-benzyloxycarbonyl-L-tyrosine methyl ester)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Liquid Isobutylene

Procedure:

  • Dissolve N-Z-L-Tyr-OMe in dichloromethane in a pressure-resistant vessel.

  • Cool the solution in an appropriate bath (e.g., dry ice/acetone).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Introduce liquid isobutylene to the reaction vessel.

  • Seal the vessel and allow it to warm to room temperature.

  • Stir the reaction mixture for 1-10 days, monitoring progress by Thin-Layer Chromatography (TLC).

  • Upon completion, carefully vent the vessel in a fume hood.

  • Quench the reaction by washing with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, Z-L-Tyr(tBu)-OMe.

  • Purify the product as necessary, typically by column chromatography.

G cluster_mech O-tert-Butylation Mechanism Isobutylene Isobutylene Carbocation tert-Butyl Carbocation Isobutylene->Carbocation + H⁺ H_plus H⁺ (from H₂SO₄) Tyr_OH N-Z-Tyr-OMe (Phenol -OH) Oxonium Protonated Ether Intermediate Tyr_OH->Oxonium + tert-Butyl Carbocation Product N-Z-Tyr(tBu)-OMe Oxonium->Product - H⁺ Loss_H -H⁺

Caption: Acid-catalyzed formation of the O-tert-butyl ether.

Experimental Protocol 2: Final Cleavage and Deprotection

This protocol outlines the standard procedure for the simultaneous cleavage of the peptide from the resin and removal of the O-tert-butyl protecting group.

Objective: To deprotect the synthesized peptide and cleave it from the solid support.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers. A common mixture is 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).

  • Cold diethyl ether

Procedure:

  • Ensure the peptide-resin is dry and placed in a suitable reaction vessel.

  • In a fume hood, add the freshly prepared cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.[13]

  • Filter the resin and collect the filtrate, which contains the deprotected peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing an excess (approx. 10-fold volume) of cold diethyl ether.[13]

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with fresh cold ether 2-3 times to remove residual scavengers and TFA.

  • Dry the final peptide pellet under vacuum.

The cleavage mechanism proceeds via protonation of the ether oxygen by the strong acid (TFA), followed by the collapse of the resulting oxonium ion.[14] This forms the stable tert-butyl carbocation and the free phenol group on the tyrosine side chain.[10][15] The carbocation is then quenched by the scavengers present in the cleavage cocktail.

G cluster_cleavage Acidic Cleavage of t-Butyl Ether Tyr_OtBu Tyr(tBu) Side Chain Protonated_Ether Protonated Ether Intermediate Tyr_OtBu->Protonated_Ether + H⁺ H_plus_TFA H⁺ (from TFA) Tyr_OH_Final Deprotected Tyr-OH Protonated_Ether->Tyr_OH_Final Carbocation_Final tert-Butyl Carbocation (quenched by scavengers) Protonated_Ether->Carbocation_Final

Caption: Mechanism for the acid-catalyzed cleavage of the O-tert-butyl ether.

Quantitative Data Summary

The efficiency of these protection and deprotection steps is critical for the overall yield and purity of the final ¹⁵N-labeled peptide. The following table summarizes typical outcomes for these key reactions.

Reaction StepStarting MaterialKey ReagentsTypical YieldPurity (Post-Purification)Reference Method
O-tert-Butylation N-Z-L-Tyrosine-OMeIsobutylene, H₂SO₄70-85%>98%[12]
Fmoc Protection H-¹⁵N-Tyr(tBu)-OHFmoc-OSu, NaHCO₃>90%>99%[5]
TFA Cleavage Peptide-Resin95% TFA, Scavengers80-95%>95% (Crude)[13]

Conclusion

The O-tert-butyl ether protecting group plays an indispensable role in the successful synthesis of ¹⁵N-labeled tyrosine and its subsequent incorporation into peptides. Its unique combination of stability under basic and nucleophilic conditions and its clean, selective lability in strong acid provides the orthogonal control required for complex, multi-step solid-phase peptide synthesis.[5][8][9] By preventing unwanted side reactions at the phenolic hydroxyl group, the tBu ether ensures higher yields and purities of the final isotopically labeled product, thereby empowering advanced research in proteomics, structural biology, and drug discovery.

References

  • Vaia. (n.d.). Write the mechanism of the acid-induced cleavage of tert-butyl cyclohexyl ether to yield cyclohexanol and 2-methylpropene.
  • St Amant, A. H., & Van der Donk, W. A. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters, 23(17), 6768–6772. Available from: [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Cleavage of Ethers with Acids.
  • St Amant, A. H., & Van der Donk, W. A. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters. Available from: [Link]

  • RSC Publishing. (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Jack Westin. (n.d.). Cleavage of Ethers. Organic Chemistry. Retrieved from [Link]

  • West, J. (2018, December 31). ether cleavage with strong acids. YouTube. Retrieved from [Link]

  • Kaiser, E. T., et al. (1993). Selective deprotection of the N.alpha.-tert-butyloxycarbonyl group in solid phase peptide synthesis with chlorotrimethylsilane in phenol. Semantic Scholar. Available from: [Link]

  • Google Patents. (n.d.). CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Lo, A., et al. (2016). Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction. PMC. Available from: [Link]

  • ResearchGate. (2026, February 7). An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • ResearchGate. (2025, August 6). A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. Retrieved from [Link]

  • Eurisotop. (n.d.). l-tyrosine-n-fmoc, o-tert-butyl ether (15n, 98%). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Coupling Conditions for Sterically Hindered 15N-Labeled Amino Acids

This Application Note is structured as a high-level technical guide for professional peptide chemists and drug development scientists. It focuses on the intersection of steric difficulty (hindered residues) and economic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for professional peptide chemists and drug development scientists. It focuses on the intersection of steric difficulty (hindered residues) and economic constraint (expensive 15N-labeled reagents), necessitating protocols that maximize coupling efficiency while minimizing stoichiometry.

Abstract & Strategic Overview

The incorporation of 15N-labeled amino acids into peptide sequences is a critical step for NMR structural studies and metabolic tracking. However, when these labeled residues are sterically hindered (e.g.,


-methylated, 

-disubstituted, or bulky

-branched residues), standard SPPS protocols fail. Conventional methods often demand high excesses (5–10 eq) of amino acid to drive the reaction to completion, a strategy that is economically prohibitive with isotopically labeled reagents.

This guide provides optimized protocols to achieve >98% coupling efficiency using reduced stoichiometry (1.2–1.5 eq) of 15N-labeled substrates. We utilize third-generation uronium/aminium reagents (COMU, HATU) and synergistic additives (Oxyma Pure) to overcome the steric energy barrier while suppressing racemization.

Key Challenges Addressed
  • Steric Occlusion:

    
    -methylation and 
    
    
    
    -branching impose severe
    
    
    -strain, reducing the nucleophilicity of the amine and the electrophilicity of the activated carboxylate.
  • Isotope Conservation: Standard "brute force" stoichiometry is discarded in favor of "smart activation" to conserve expensive 15N material.

  • Racemization: Prolonged activation times required for hindered bases increase the risk of

    
     epimerization, necessitating low-dielectric buffering and superior leaving groups.
    

Mechanistic Insight & Reagent Selection

The Activation Landscape

For hindered couplings, the choice of coupling reagent is binary: Phosphonium (PyBOP, PyAOP) vs. Uronium/Aminium (HATU, COMU).

While HATU has long been the gold standard, COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholino)] methanaminium hexafluorophosphate) is increasingly preferred for 15N-labeling due to its ability to function efficiently with a 1:1 base-to-reagent ratio, minimizing the basicity of the medium and thus reducing racemization risk [1].

Diagram 1: Activation Pathway & Racemization Risk

This diagram illustrates the competition between productive amide bond formation and the oxazolone-mediated racemization pathway.

ActivationMechanism AA 15N-Amino Acid (Fmoc-AA-OH) ActiveEster Active Ester (Oxyma/OAt) AA->ActiveEster Activation Reagent Activator (COMU/HATU) Reagent->ActiveEster Base Base (DIPEA/Collidine) Base->ActiveEster Product Coupled Peptide (Fmoc-AA-NH-R) ActiveEster->Product Fast Coupling (Kinetic Control) Oxazolone Oxazolone Intermediate ActiveEster->Oxazolone Slow (Steric Delay) Amine Resin-Bound Amine (NH2-R) Amine->Product Oxazolone->Product Slow Coupling Racemate Racemized Product (DL) Oxazolone->Racemate Epimerization

Caption: Kinetic competition between direct aminolysis (green) and oxazolone-mediated racemization (red). Steric hindrance slows aminolysis, increasing racemization risk.

Reagent Comparison Table
ReagentLeaving GroupReactivityRacemization SuppressionRecommended For
COMU OxymaVery HighExcellentPrimary Choice. High solubility, safer byproduct, visual endpoint (color change).
HATU HOAtVery HighVery GoodSecondary Choice. Gold standard for macrocyclization and Aib-Aib bonds.
PyAOP HOAtHighGoodUse if guanidinylation (capping) by uronium salts is observed.
TFFH FluorideModerateExcellentSpecial Case. Use for extremely hindered Aib-Aib or N-Me-N-Me couplings via Acyl Fluorides.

Experimental Protocols

Protocol A: Microwave-Assisted SPPS (Low-Stoichiometry)

Target: Efficient coupling of 15N-labeled hindered amino acids (e.g., 15N-Val, 15N-Ile, 15N-Aib) on solid support. Equipment: CEM Liberty Blue or Biotage Initiator+ (or manual microwave reactor).

Materials
  • Resin: Rink Amide ProTide or ChemMatrix (PEG-based resins swell better, improving diffusion).

  • Activator: 0.5 M COMU in DMF.

  • Base: 1.0 M DIPEA (Diisopropylethylamine) in NMP (N-methyl-2-pyrrolidone).

  • Additive: 0.5 M Oxyma Pure in DMF.

Step-by-Step Methodology
  • Resin Preparation: Swell resin (0.05 mmol scale) in DMF for 20 min. Deprotect Fmoc (20% Piperidine/DMF) and wash (3x DMF, 3x DCM, 3x DMF).

  • Reagent Dissolution (Critical):

    • Dissolve 1.2 to 1.5 equivalents of the 15N-Fmoc-Amino Acid in minimal DMF (max concentration ~0.2–0.3 M).

    • Note: Do not use the standard 5 eq. The high efficiency of COMU/Microwave allows this reduction.

  • Activation Cocktail:

    • Add 1.2 eq COMU solution.

    • Add 1.2 eq Oxyma Pure solution.

    • Add 2.4 eq DIPEA immediately prior to addition to the resin.

    • Pre-activation: Allow to activate for exactly 2 minutes on the bench before adding to resin.

  • Microwave Coupling:

    • Temperature: 75°C (Note: Lower than the standard 90°C to prevent epimerization of the expensive label).

    • Power: 30W (Dynamic).

    • Time: 10 minutes.

    • For Arginine/Cysteine/Histidine: Limit temp to 50°C for 20 minutes to prevent side reactions (

      
      -lactam formation or racemization).
      
  • Wash & Monitor:

    • Wash resin 3x with DMF.[1]

    • Micro-Cleavage Test: Remove ~2 mg resin, cleave with 50 uL TFA/TIS/H2O (95:2.5:2.5) for 15 min. Analyze via LC-MS.

    • If coupling < 95%: Perform a second coupling (Re-couple) using PyAOP (1.0 eq) + HOAt (1.0 eq) + TMP (Collidine) to scavenge remaining amines without capping.

Protocol B: Manual Solution-Phase Activation (The "Pre-Load" Method)

Target: Extremely hindered junctions (e.g., 15N-N-Me-Val to N-Me-Val) where microwave is unavailable or precise temperature control is required.

  • Acyl Fluoride Generation (For Aib/N-Me residues):

    • If HATU/COMU fails, convert the 15N-AA to an amino acid fluoride.

    • Mix 1.2 eq 15N-Fmoc-AA-OH with 1.2 eq TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and 2.5 eq DIPEA in dry DCM.

    • Stir for 30 mins under Argon. The resulting Fmoc-AA-F is highly reactive but stable toward racemization [2].

  • Coupling:

    • Add the solution to the resin-bound peptide.[1][2][3]

    • Agitate for 2–4 hours at room temperature.

    • Optional: Add 0.5 eq HOAt as a catalyst.

Troubleshooting & Optimization Logic

When coupling fails or yield is low, follow this logical decision tree to optimize conditions without wasting labeled material.

Diagram 2: Optimization Decision Tree

Use this flowchart to determine the corrective action based on LC-MS data.

OptimizationTree Start Analyze Coupling (LC-MS / Kaiser Test) Result Coupling Efficiency? Start->Result High >98% Proceed Result->High Success Med 80-98% Incomplete Result->Med Moderate Low <80% Failed Result->Low Severe Recouple Double Couple Switch Solvent to NMP Use PyAOP Med->Recouple Fluoride Switch to Acyl Fluoride (TFFH) Low->Fluoride Steric block Agg Check Aggregation Add Chaotropic Salts (LiCl or K-Oxyma) Low->Agg Aggregation likely Temp Increase Temp (Max 75°C) Recouple->Temp Still incomplete

Caption: Decision matrix for optimizing hindered couplings. NMP and chaotropic salts disrupt aggregation; Acyl fluorides overcome extreme steric bulk.

Quantitative Benchmarks (Expected Yields)
Coupling TypeReagentStoichiometry (15N AA)ConditionsExp. Yield
Standard (Val, Ile) COMU/Oxyma1.2 eq75°C, 10 min>99%
N-Methyl (N-Me-Ala) COMU/Oxyma1.5 eq75°C, 15 min>97%
Aib-Aib Linkage HATU/HOAt2.0 eq (Double Couple)75°C, 2x 30 min~90-95%
N-Me to N-Me TFFH (Fluoride)2.0 eqRT, 4 hours~85-90%

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., et al. (2003). The 1-Hydroxy-7-azabenzotriazole-Uronium Carbonium Salt System. Journal of Organic Chemistry, 68(25), 9856-9859. [Link]

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. [Link]

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-based Uronium Coupling Reagents.[4] Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Biotage Application Note. (2020). Strategies for the Synthesis of Hindered Peptides. [Link]

Sources

Application

Targeted 15N-Tyrosine Peptide NMR: From Synthesis to Signal Optimization

Topic: Preparing NMR samples using 15N-labeled Tyrosine peptides Content Type: Application Note & Protocol Guide Audience: Structural Biologists, Peptide Chemists, and Drug Discovery Scientists. Abstract Tyrosine (Tyr) r...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparing NMR samples using 15N-labeled Tyrosine peptides Content Type: Application Note & Protocol Guide Audience: Structural Biologists, Peptide Chemists, and Drug Discovery Scientists.

Abstract

Tyrosine (Tyr) residues are critical "hotspots" in protein signaling, often serving as phosphorylation sites or anchors for protein-protein interactions (PPIs). However, in full-protein NMR, Tyr signals are frequently obscured by spectral overlap. Using 15N-labeled Tyrosine peptides allows researchers to isolate these specific residues, providing a clean "spy" system for monitoring binding events, conformational changes, or enzymatic modification.

This guide details the end-to-end protocol for synthesizing, preparing, and optimizing 15N-Tyr peptide samples. It moves beyond standard recipes to address the specific physicochemical challenges of Tyrosine: hydrophobic aggregation, amide proton exchange rates, and chemical shift anisotropy.

Phase 1: Strategic Isotope Labeling (Solid-Phase Synthesis)

For peptides (<50 residues), Solid-Phase Peptide Synthesis (SPPS) is superior to recombinant expression because it allows for site-specific labeling . You can introduce a single 15N-Tyr at a critical interaction interface without background noise from other residues.

Reagents and Materials
  • Resin: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids). Low loading (0.3–0.5 mmol/g) is preferred to prevent aggregation.

  • Labeled Building Block: Fmoc-Tyr(15N)-OH (commercially available, >98% isotopic enrichment).

  • Coupling Reagents: HATU/HOAt (preferred over HBTU for sterically hindered or hydrophobic sequences).

  • Solvents: DMF (standard); NMP (for hydrophobic regions).[1]

Synthesis Workflow & "Expert" Adjustments

Tyrosine is aromatic and hydrophobic. Adjacent Tyr residues or Tyr-rich regions can induce


-

stacking on the resin, leading to "deletion sequences."
  • The Aggregation Breaker: If the sequence contains multiple hydrophobic residues near the 15N-Tyr, substitute DMF with NMP (N-methyl-2-pyrrolidone) during the coupling of the labeled residue and the subsequent 2-3 residues.

  • Double Coupling: Always double-couple the expensive 15N-Tyr derivative to ensure 100% incorporation. It is more cost-effective to use excess reagent than to repurify a deletion product later.

SynthesisWorkflow Resin Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling 15N-Tyr (HATU/DIPEA) Deprotect->Couple Cleave TFA Cleavage (+ Scavengers) Deprotect->Cleave End of Seq QC_Step Kaiser Test (Blue = Incomplete) Couple->QC_Step QC_Step->Deprotect Pass (Colorless) QC_Step->Couple Fail (Blue) -> Recouple Purify HPLC Purification (>95% Purity) Cleave->Purify

Figure 1: Optimized SPPS workflow for 15N-labeled peptides, highlighting the critical QC decision point to prevent deletion sequences.

Phase 2: Sample Preparation Protocol (The Core)

This section deviates from standard protein NMR. Peptides often lack a stable hydrophobic core, making their amide protons (


) highly susceptible to solvent exchange. Controlling pH is the single most critical factor for 15N-Tyr peptide visibility. 
The Buffer System

Do not use TRIS or HEPES if possible, as their protons can obscure peptide side-chain signals.

  • Standard: Sodium Phosphate (NaPi), 20–50 mM.

  • Acidic (for IDPs): Sodium Acetate-d3, 20–50 mM.

Protocol: Step-by-Step

Step 1: Solubility & Aggregation Check (The "Pre-NMR" QC) Tyrosine peptides can form amyloid-like fibrils.

  • Dissolve peptide in water at 2x target concentration (e.g., 2 mM).

  • Centrifuge at 15,000 x g for 10 minutes.

  • Observation: If a pellet forms, you have aggregation. Action: Add 5-10% d6-DMSO or lower the salt concentration.

Step 2: Dissolution and Locking

  • Target Volume: 500

    
    L (standard 5mm tube) or 300 
    
    
    
    L (Shigemi tube).
  • Add 5–10% D2O (v/v). This provides the "lock" signal for the spectrometer.

    • Note: Do not use 100% D2O unless you only want to see non-exchangeable protons (carbon-bound). The 15N-H signal requires protons.

Step 3: Internal Referencing (DSS vs. TSP) [2][3]

  • Use DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). [4]

  • Why? TSP (trimethylsilyl propionate) is pH-sensitive and can bind to hydrophobic peptides (like those with Tyr), shifting the reference peak and invalidating your chemical shift data [1].

  • Concentration: Add DSS to a final concentration of ~100

    
    M.
    

Step 4: pH Adjustment (The Critical Variable) The exchange rate (


) of the amide proton with water is base-catalyzed.


  • Scenario A: Structured/Folded Peptide: Adjust pH to 6.0 – 6.5 . Hydrogen bonds protect the amide.

  • Scenario B: Unstructured/Linear Peptide: Adjust pH to 4.0 – 5.0 . The amide is solvent-exposed.[5] At pH 7, the exchange is so fast the signal broadens into the baseline and disappears.

Buffer Composition Table
ComponentConcentrationFunctionExpert Note
15N-Peptide 0.1 – 1.0 mMAnalyte<0.1 mM requires CryoProbe.
Na Phosphate 20 – 50 mMBufferUse Acetate for pH < 5.5.
D2O 5 – 10%Lock SignalKeep low to maximize H2O amide pool.
DSS 100

M
Reference (0 ppm)Do not use TSP for peptides.
NaN3 0.02%PreservativeEssential for long-term storage.
Salt (NaCl) 0 – 100 mMIonic StrengthHigh salt slows exchange but reduces S/N (Q-factor).

Phase 3: Critical Optimization & Troubleshooting

The pH / Exchange Rate Trade-off

For Tyrosine, the phenolic side chain (


) does not ionize at neutral pH, but the backbone amide is the concern.

pH_Logic Start Select pH for 15N-Tyr Peptide Structure Is the Peptide Folded? Start->Structure Folded Yes (Structured) Structure->Folded Unfolded No (IDP/Linear) Structure->Unfolded pH_High Target pH 6.0 - 6.8 (Physiological relevance) Folded->pH_High pH_Low Target pH 4.5 - 5.5 (Slows exchange) Unfolded->pH_Low Check Check 1H-15N HSQC pH_High->Check pH_Low->Check Result_Good Sharp Peaks Check->Result_Good Result_Bad Broad/Missing Peaks Check->Result_Bad Action Lower pH by 0.5 units or Lower Temperature (283K) Result_Bad->Action Action->Check

Figure 2: Decision logic for pH selection. Unstructured peptides require acidic conditions to prevent amide proton exchange broadening.

Temperature Control

If signals are weak at 298 K (25°C):

  • Cool to 283 K (10°C). This slows the chemical exchange of amide protons with water, sharpening the peaks.

  • Trade-off: Lower temperature increases viscosity and slows molecular tumbling, which can broaden peaks due to relaxation (

    
    ). For small peptides, the exchange benefit usually outweighs the tumbling cost.
    
Validating Monodispersity (Self-Validation)

Before running expensive 3D experiments, run a 1D Diffusion (DOSY) or simply a dilution series.

  • Protocol: Record 1D 1H spectra at 1.0 mM, 0.5 mM, and 0.1 mM.

  • Criterion: Chemical shifts should not change. If peaks move, the peptide is aggregating (concentration-dependent shift), and the data is compromised [2].

Phase 4: Data Acquisition Setup

For 15N-labeled peptides, the standard fingerprint is the 1H-15N HSQC (Heteronuclear Single Quantum Coherence).

  • Pulse Sequence: Use hsqcetfpf3gpsi (Bruker) or equivalent sensitivity-enhanced sequence with water flip-back.

    • Why? "Water flip-back" pulses keep the bulk water magnetization along +z, preventing saturation transfer to your exchangeable amide protons. This is vital for unstructured peptides.

  • Spectral Width:

    • 1H (F2): 10–14 ppm (covers amides).

    • 15N (F1): 100–135 ppm (covers backbone amides).

  • Scans: For 0.5 mM sample on a 600 MHz CryoProbe, 8–16 scans are usually sufficient.

References

  • Wishart, D. S., et al. (1995).[2] 1H, 13C and 15N chemical shift referencing in biomolecular NMR.[2][4][6] Journal of Biomolecular NMR, 6, 135-140.[2]

  • University of Zurich. (n.d.). Peptide/Protein NMR Sample Preparation Guidelines. Department of Chemistry.

  • Mori, S., et al. (1995). Optimized 15N-HSQC detection of amide protons in unstructured peptides. Journal of Magnetic Resonance.

  • NIH Center for Macromolecular Modeling and Bioinformatics. (2025). Protonation Kinetics in Proteins.[7] PubMed Central.

Sources

Method

Fmoc deprotection strategies for 15N-Tyr(tBu) during SPPS

This guide outlines advanced strategies for the Fmoc deprotection of N-Tyr(tBu) during Solid Phase Peptide Synthesis (SPPS). Given the high cost and critical nature of isotope-labeled building blocks, this protocol prior...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines advanced strategies for the Fmoc deprotection of


N-Tyr(tBu)  during Solid Phase Peptide Synthesis (SPPS).

Given the high cost and critical nature of isotope-labeled building blocks, this protocol prioritizes yield conservation and prevention of deletion sequences over speed. It integrates real-time monitoring to treat the labeled residue as a "High-Value Asset."

Application Note: Fmoc Deprotection Strategies for N-Tyr(tBu) in SPPS

Strategic Analysis: The N-Tyr(tBu) Challenge

Incorporating


N-labeled Tyrosine presents a unique paradox in SPPS: chemically, it behaves nearly identically to standard Tyrosine, but operationally, the cost of failure is orders of magnitude higher.
Core Risks[1]
  • Aggregation-Induced Deletion: Tyrosine is hydrophobic. In "difficult sequences" (e.g., hydrophobic domains), the peptide chain can aggregate via beta-sheet formation, sterically shielding the N-terminal Fmoc group. Incomplete deprotection leads to deletion sequences (n-1 peptides) that are often inseparable by HPLC.

  • Diketopiperazine (DKP) Formation: If

    
    N-Tyr is the second residue  from the C-terminus (e.g., Resin-AA1-Tyr*), standard base deprotection can trigger an intramolecular attack by the N-terminal amine onto the C-terminal ester. This cleaves the dipeptide from the resin, resulting in catastrophic loss  of the labeled material.
    
  • Isotope Conservation: Unlike standard SPPS where reagents are used in large excess, the coupling preceding this step likely used a lower equivalent of the expensive

    
    N-Tyr. Ensuring the Fmoc group is 100% removed is critical to ensure the next amino acid couples efficiently.
    

Mechanistic Insight

Fmoc removal proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism.[1]

  • Deprotonation: The base removes the acidic proton from the

    
    -carbon of the fluorene ring.
    
  • Elimination: The resulting carbanion collapses to form dibenzofulvene (DBF) , releasing CO

    
     and the free 
    
    
    
    N-amine.
  • Scavenging: The DBF is highly reactive and must be immediately scavenged by the base (piperidine) to form a fulvene-adduct. If not scavenged, DBF can re-alkylate the free amine.

Isotope Effect Note: While


N exhibits a secondary kinetic isotope effect (KIE) during the decarboxylation step, the magnitude is negligible compared to mass transfer limitations in SPPS.
Visualization: Fmoc Deprotection Pathway[1][3][4][5]

Fmoc_Mechanism Fmoc_Peptide Fmoc-15N-Tyr(tBu)-Resin Carbanion Fluorenyl Carbanion (Intermediate) Fmoc_Peptide->Carbanion Deprotonation (Fast) Base Base (Piperidine) Base->Carbanion Adduct DBF-Piperidine Adduct (UV Active @ 301nm) Base->Adduct DBF Dibenzofulvene (DBF) + CO2 Carbanion->DBF Release Free_Amine H2N-15N-Tyr(tBu)-Resin (Active Species) Carbanion->Free_Amine Elimination (Rate Limiting) DBF->Adduct Scavenging (Critical)

Caption: The E1cB pathway. Efficient scavenging of DBF is critical to prevent re-alkylation of the precious


N-amine.

Experimental Protocols

Protocol A: The "Gold Standard" (High Safety)

Best for: Standard sequences, internal positions, and maximizing purity.

Reagent: 20% (v/v) Piperidine in DMF (peptide synthesis grade). Additive: 0.1 M HOBt (optional, suppresses aspartimide if Asp is adjacent).

StepReagentVolumeTimePurpose
1. Wash DMF10 mL/g resin3 x 1 minRemove residual coupling reagents.
2. Deprotect (Flash) 20% Piperidine/DMF5 mL/g resin3 minRemove bulk Fmoc; minimize side reactions.
3. Drain & Flow ------Collect filtrate for UV monitoring.
4. Deprotect (Main) 20% Piperidine/DMF5 mL/g resin10 minDrive reaction to completion.
5. Wash DMF10 mL/g resin5 x 1 minCrucial: Remove all piperidine traces.
6. Test Chloranil / UV----Verify free amine (See Section 4).
Protocol B: The "Aggressive Cocktail" (Difficult Sequences)

Best for: Hydrophobic regions, aggregated sequences, or if Protocol A fails.

Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in DMF.[2] Warning: DBU is a strong base.[3] Do not use if the sequence contains Asp(OtBu) or Asn(Trt) adjacent to Gly/Ser/Thr, as it promotes aspartimide formation.

  • Swell: Ensure resin is fully swollen in DMF (30 min).

  • Pulse Deprotection: Treat with DBU cocktail for 3 x 3 minutes . Short pulses are better than one long exposure to reduce base-catalyzed side reactions.

  • Immediate Wash: Wash extensively with DMF (7 x 1 min) to remove DBU, which binds sticky to the resin.

Protocol C: Anti-DKP Strategy (If N-Tyr is Residue #2)

Context: You have coupled Fmoc-


N-Tyr(tBu) to H-AA1-Resin. You are now deprotecting the Tyr.

Risk: Slow deprotection allows the free amine to attack the C-terminal ester, forming a Diketopiperazine and cleaving the chain. Solution: Use a bulky base or short reaction times.

  • Reagent: 25% Piperidine in Toluene/Ethanol (1:1) . The non-polar solvent discourages the conformation required for cyclization.

  • Method: Short flow washes (2 min) rather than batch incubation.

  • Alternative: Use Trityl-protected backbone linkers (2-CTC resin) which are sterically hindered against DKP formation.

Quantitative Monitoring (The "Asset Check")

For labeled amino acids, you must verify the coupling efficiency of the previous step and the deprotection of the current step.

Method: UV-Vis Spectrophotometry of the DBF-Piperidine adduct.[4][5] Wavelength: 301 nm (Extinction coefficient


).[5][6]

Workflow:

  • Collect the filtrates from Step 2 and Step 4 (Protocol A) into a volumetric flask (e.g., 25 mL).

  • Dilute to volume with DMF.

  • Measure Absorbance (

    
    ).[4][5][6]
    
  • Calculate Loading:

    
    
    

Decision Logic:

  • If Loading matches theoretical: Proceed.

  • If Loading < 90%: The previous coupling of

    
    N-Tyr was incomplete. Action: Do not proceed. Acetylate (cap) unreacted chains to prevent deletion sequences, or accept lower yield.
    
  • If Loading > 100%: Possible incomplete washing of previous Fmoc cycles or breakdown of resin.

Visualization: Decision Tree

Decision_Tree Start Measure UV (301 nm) of Deprotection Filtrate Calc Calculate Fmoc Removal % Start->Calc Check Is Yield > 95%? Calc->Check Proceed Proceed to Next Coupling Check->Proceed Yes Problem Problem Detected Check->Problem No (<90%) Recouple Action: Extend Deprotection (Protocol B) Problem->Recouple If slow kinetics Cap Action: Cap Unreacted Chains (Acetic Anhydride) Problem->Cap If previous coupling failed

Caption: Logic flow for UV monitoring. Always quantify Fmoc release before adding the next expensive residue.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Slow Fmoc Removal Aggregation (beta-sheets).Switch to Protocol B (DBU). Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) as solvent to disrupt aggregation.
Aspartimide Formation Base-catalyzed ring closure (Asp-Gly/Ser).Add 0.1 M HOBt or 0.1 M Oxyma Pure to the deprotection solution (Protocol A). Avoid DBU.
Incomplete Coupling of Next AA Residual Piperidine.Piperidine forms a salt with the incoming activated AA. Increase wash steps (Step 5) and use a Chloranil test to confirm amine is free but not basic.
Precipitate in Reaction Piperidinium carbamate salt.Common in DCM washes. Stick to DMF for deprotection and immediate washes.

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1] The Journal of Organic Chemistry, 37(22), 3404–3409.[1] Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1] International Journal of Peptide and Protein Research, 35(3), 161–214.[1] Link

  • Wade, J. D., et al. (2000). DBU as an Fmoc deprotection reagent: Prevention of aspartimide formation. Letters in Peptide Science, 7, 343–346.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: HPLC Analysis Methods for N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether Purity

Executive Summary For researchers synthesizing isotopically labeled peptides for NMR spectroscopy or quantitative proteomics, the quality of the starting building blocks dictates the success of the entire workflow. N-Fmo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers synthesizing isotopically labeled peptides for NMR spectroscopy or quantitative proteomics, the quality of the starting building blocks dictates the success of the entire workflow. N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is a critical, heavy-isotope-labeled amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS)[1].

Because even minor impurities can lead to deletion sequences, truncated peptides, or isotopic dilution, rigorous purity assessment is non-negotiable[1]. This guide objectively compares the analytical methods required to validate the chemical, enantiomeric, and isotopic purity of this compound, providing self-validating experimental protocols and comparative performance data.

Mechanistic Background & Analytical Strategy

N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether contains three critical structural features that dictate its analytical behavior:

  • Fmoc Protecting Group: Provides strong UV absorbance (optimally monitored at 265 nm or 301 nm) and drives the molecule's overall hydrophobicity[2].

  • tert-Butyl (tBu) Ether: Protects the reactive phenolic side chain. Loss of this group (des-tBu impurity) drastically increases the molecule's polarity.

  • 15N Stable Isotope: The heavy nitrogen atom at the alpha-amino position is chemically identical to 14N but increases the molecular weight by 1 Da, requiring mass spectrometry for differentiation.

To achieve a comprehensive purity profile, a multi-modal analytical approach is required. Relying solely on standard Reversed-Phase HPLC (RP-HPLC) is insufficient for isotopically labeled compounds.

PurityWorkflow Start N-Fmoc-(15N)-Tyr(tBu)-OH Sample RP_HPLC RP-HPLC (C18) Chemical Purity Start->RP_HPLC Chiral_HPLC Chiral HPLC Enantiomeric Purity Start->Chiral_HPLC LC_MS LC-MS Analysis Isotopic Purity (15N) Start->LC_MS Chem_Pass >99.0% Main Peak? Check Des-tBu/Dipeptides RP_HPLC->Chem_Pass Chiral_Pass >99.8% L-Isomer? Check D-Enantiomer Chiral_HPLC->Chiral_Pass Iso_Pass >99% 15N Incorporation? LC_MS->Iso_Pass Release Approved for Isotope-Edited NMR SPPS Chem_Pass->Release Chiral_Pass->Release Iso_Pass->Release

Workflow for comprehensive purity assessment of isotopically labeled Fmoc-amino acids.

Comparison of Analytical Methodologies

When evaluating N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether, laboratories typically choose between standard RP-HPLC, Chiral HPLC, and High-Resolution LC-MS. Table 1 compares the utility and limitations of each method.

Table 1: Performance Comparison of Analytical Methods
Analytical MethodPrimary TargetDetectable ImpuritiesResolution PowerLimitations
RP-HPLC (C18, TFA Gradient) Chemical PurityDes-tBu (Fmoc-Tyr-OH), Dipeptides, Free Amino AcidsHigh (Baseline resolution of structural analogs)Cannot distinguish 15N from 14N; cannot resolve D/L enantiomers[3].
Chiral HPLC (Amylose/Cellulose) Enantiomeric PurityD-Enantiomer (Fmoc-D-Tyr(tBu)-OH)High (Chiral recognition)Long run times; requires specialized, expensive columns[2].
High-Resolution LC-MS Isotopic Purity14N-unlabelled species, co-eluting isobaric impuritiesExtreme (Mass accuracy < 5 ppm)Quantitation can be skewed by varying ionization efficiencies[4].
Product Performance: High-Purity vs. Standard Grade

The purity of the starting material directly impacts the downstream peptide yield. Table 2 compares a premium-grade N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether against a standard commercial alternative using the optimized RP-HPLC method.

Table 2: Comparative Impurity Profiling (Premium vs. Standard)
ParameterPremium Grade (Optimized)Standard AlternativeImpact on SPPS Workflow
Main Peak Purity (HPLC) ≥ 99.5%98.0%Higher purity prevents accumulation of truncated sequences[1].
Des-tBu Impurity ≤ 0.1%0.5%Des-tBu causes unwanted branching at the unprotected phenolic OH.
Dipeptide Impurity ≤ 0.1%0.6%Dipeptides insert extra residues, requiring complex HPLC purification.
Isotopic Enrichment (15N) ≥ 99.0%98.0%Lower enrichment dilutes NMR signal intensity and complicates spectra.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The causality behind the reagent choices is explicitly detailed.

Protocol 1: RP-HPLC for Chemical Purity Assessment

Causality Note: 0.1% Trifluoroacetic acid (TFA) is used in the mobile phase to suppress the ionization of the C-terminal carboxylic acid. Without TFA, the molecule would exist as a mixture of ionized and unionized states, leading to severe peak tailing and poor resolution[2].

Reagents & Equipment:

  • Column: C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size[2].

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water[2].

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile[2].

  • Detector: UV at 265 nm (optimal for the Fmoc chromophore)[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether in 1.0 mL of Acetonitrile/Water (50:50, v/v). Sonicate for 2 minutes to ensure complete dissolution.

  • System Equilibration: Flush the column with 5% Mobile Phase B at a flow rate of 1.0 mL/min for 15 minutes until a stable baseline is achieved.

  • Gradient Elution:

    • 0–2 min: Hold at 5% B

    • 2–22 min: Linear gradient from 5% B to 95% B[2]

    • 22–27 min: Hold at 95% B (Column wash)

    • 27–30 min: Return to 5% B (Re-equilibration)

  • Injection: Inject 10 µL of the sample.

  • Data Analysis: Integrate the main peak and all impurity peaks. Calculate purity using the area normalization method (Main Peak Area / Total Peak Area × 100)[5].

SeparationMechanism Mixture Sample Injection Imp1 Fmoc-(15N)-Tyr-OH (Des-tBu, Most Polar) Mixture->Imp1 Low %B Target N-Fmoc-(15N)-Tyr(tBu)-OH (Target) Mixture->Target Mid %B Imp2 Dipeptide Impurity (Most Hydrophobic) Mixture->Imp2 High %B subLabel C18 Stationary Phase (Hydrophobic Interaction)

Elution order of N-Fmoc-(15N)-Tyr(tBu)-OH and common impurities in RP-HPLC.

Protocol 2: LC-MS for Isotopic Enrichment Verification

Causality Note: Standard UV detection cannot differentiate between 14N and 15N isotopes. Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode is utilized because the carboxylic acid readily loses a proton ([M-H]-), providing a clean mass spectrum with minimal adduct interference[4].

Step-by-Step Methodology:

  • Preparation: Dilute the sample from Protocol 1 to 10 µg/mL in Methanol.

  • Infusion: Inject into the mass spectrometer using a standard C18 rapid gradient (e.g., 5-95% Acetonitrile over 6 minutes with 0.1% Formic Acid instead of TFA, as TFA suppresses MS ionization)[4].

  • Detection: Monitor the mass range of m/z 400-500 in negative mode.

  • Calculation: The theoretical exact mass for the unlabelled (14N) Fmoc-Tyr(tBu)-OH is 459.20 Da. The target (15N) compound will appear at m/z 459.20 ([M-H]- for 15N is ~459.20, while 14N is ~458.20). Calculate isotopic purity by comparing the relative abundance of the 15N peak to the residual 14N peak.

Conclusion

For the synthesis of high-fidelity NMR-grade peptides, the purity of N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether must be validated across three dimensions: chemical, enantiomeric, and isotopic. While standard RP-HPLC is highly effective for identifying synthesis byproducts like des-tBu and dipeptides, it must be paired with LC-MS to verify the >99% 15N isotopic enrichment required for sensitive downstream applications. By strictly adhering to the optimized gradients and mobile phase conditions outlined in this guide, researchers can ensure their raw materials will not compromise their solid-phase peptide synthesis yields.

References

  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids. PMC. Available at:[Link]

  • An Improved Synthesis of Fmoc‐N‐methyl‐α‐amino Acids. SciSpace. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Understanding NMR Chemical Shift Differences: 15N-Labeled vs. Unlabeled Tyrosine

For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, understanding the nuanced effects of isotopic labeling is paramount for accurate structural and dy...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, understanding the nuanced effects of isotopic labeling is paramount for accurate structural and dynamic studies of biomolecules. This guide provides an in-depth comparison of the NMR chemical shifts between Tyrosine uniformly labeled with Nitrogen-15 (¹⁵N-Tyr) and its unlabeled, natural abundance counterpart. We will delve into the theoretical underpinnings of isotope effects, present comparative data, and provide a validated experimental protocol to observe these differences directly.

The Fundamental Difference: Why Label with ¹⁵N?

In nature, the most abundant nitrogen isotope is ¹⁴N (99.63%), which has a nuclear spin (I) of 1. This integer spin gives it a nuclear quadrupole moment, leading to very broad NMR signals that are often difficult or impossible to detect with high resolution. In contrast, the ¹⁵N isotope has a nuclear spin of I=1/2.[1][2] This property eliminates the quadrupolar broadening, resulting in sharp, well-resolved NMR signals, which are ideal for high-resolution structural studies of proteins and other nitrogen-containing molecules.[1][]

The primary and most dramatic difference, therefore, is not a subtle shift in existing peaks but the very ability to perform certain powerful experiments. An unlabeled tyrosine sample will not produce a signal in a ¹H-¹⁵N heteronuclear correlation experiment, while a ¹⁵N-labeled sample will yield a distinct peak for the amide N-H group, providing a direct window into the chemical environment of the protein backbone.

The Isotope Effect: A Subtle Shift in the Signal

Beyond the simple presence or absence of a ¹⁵N signal, isotopic substitution introduces a more subtle phenomenon known as the isotope effect on chemical shifts.[4] When a lighter isotope is replaced by a heavier one (e.g., ¹⁴N by ¹⁵N), small changes in the vibrational energy levels and average bond lengths of the molecule occur.[5][6][7] These minute structural perturbations alter the local electronic environment and, consequently, the magnetic shielding experienced by nearby nuclei.[8]

This results in a small but measurable change in the chemical shift of not only the labeled nucleus (a primary isotope effect) but also the nuclei bonded to it (a secondary isotope effect).[9][10] For ¹⁵N-labeled Tyrosine, we are particularly interested in the secondary isotope effect on the chemical shift of the directly attached amide proton (H-N). Typically, substitution with a heavier isotope leads to increased shielding, causing the signal of the neighboring nucleus to shift to a slightly lower frequency (upfield).[7]

Data Comparison: Expected Chemical Shifts

The most common experiment to observe these differences is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[11][12] This experiment correlates the chemical shift of a proton with the chemical shift of the ¹⁵N nucleus to which it is directly attached.

SampleNucleusExpected Chemical Shift (δ)Observation in ¹H-¹⁵N HSQC
Unlabeled Tyrosine ¹H (Amide)~8.0 - 8.5 ppmNot Observed
¹⁴N (Amide)Not applicableNot Observed
¹⁵N-Labeled Tyrosine ¹H (Amide)~8.0 - 8.5 ppm (subtle upfield shift vs. unlabeled)Observed
¹⁵N (Amide)~115 - 125 ppmObserved

Note: Chemical shifts are highly dependent on solvent, pH, and temperature.[13] The values presented are typical ranges. The ¹⁵N chemical shift is referenced indirectly to liquid ammonia, a common standard for biological applications.[14] Data for specific conditions can be found in databases like the Biological Magnetic Resonance Data Bank (BMRB).[15][16][17][18][19]

The key takeaway is that while the ¹H chemical shift of the amide proton is very similar in both samples, the ¹⁵N-labeled version will exhibit a very small upfield shift (on the order of parts-per-billion) due to the secondary isotope effect. However, the most significant and practical difference is the appearance of a cross-peak in the ¹H-¹⁵N HSQC spectrum for the labeled sample.

Experimental Verification: A Protocol for ¹H-¹⁵N HSQC

This protocol outlines the necessary steps to acquire a 2D ¹H-¹⁵N HSQC spectrum to visualize the N-H correlation in ¹⁵N-labeled Tyrosine. The trustworthiness of this protocol lies in its direct outcome: a successful experiment on a ¹⁵N-labeled sample will produce the expected spectrum, while an identical experiment on an unlabeled sample will yield no signal, thus validating the core concepts.

Step 1: Sample Preparation
  • ¹⁵N-Labeled Sample : Dissolve ¹⁵N-L-Tyrosine in a suitable NMR buffer (e.g., 20 mM Phosphate buffer, pH 6.5) containing 90% H₂O and 10% D₂O. The D₂O is essential for the spectrometer's field-frequency lock. A typical concentration is 1 mM.

  • Unlabeled Sample : Prepare an identical sample using natural abundance L-Tyrosine.

  • Reference Standard : Add a small amount of a reference compound like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) to both samples for accurate chemical shift referencing (¹H at 0 ppm).[20]

Step 2: Spectrometer Setup & Calibration
  • Instrument : Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

  • Tuning and Matching : Tune and match the probe for both the ¹H and ¹⁵N frequencies.

  • Lock and Shim : Lock onto the D₂O signal and perform shimming to optimize the magnetic field homogeneity.

Step 3: ¹H-¹⁵N HSQC Experiment Acquisition
  • Pulse Program : Load a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker systems).[11][12]

  • Set Spectral Parameters :

    • Transmitter Frequencies : Center the ¹H frequency (O1P) on the water resonance (~4.7 ppm) and the ¹⁵N frequency (O2P) in the middle of the amide region (~120 ppm).

    • Spectral Widths : Set the ¹H spectral width (SW) to ~14-16 ppm and the ¹⁵N spectral width to ~35-40 ppm to encompass the expected amide signals.

    • Acquisition Time (AQ) : Set to achieve desired resolution.

    • ¹J(N,H) Coupling Constant : Set the value for the INEPT transfer delays based on the one-bond N-H coupling constant, typically ~92-95 Hz.

  • Set Experiment Dimensions :

    • Direct Dimension (¹H) : Typically 2048 complex points.

    • Indirect Dimension (¹⁵N) : Typically 128-256 increments.

    • Scans : Set the number of scans (e.g., 8, 16, or 32) per increment to achieve a good signal-to-noise ratio. The total experiment time will depend on this value.

  • Acquire Data : Start the acquisition for both the labeled and unlabeled samples.

Step 4: Data Processing and Analysis
  • Fourier Transform : Apply a sine-bell or other appropriate window function and perform a 2D Fourier transformation.

  • Phasing : Phase the spectrum in both dimensions.

  • Referencing : Reference the ¹H dimension to the DSS signal at 0 ppm. The ¹⁵N dimension is typically referenced indirectly using the gyromagnetic ratios according to IUPAC recommendations.[21][22][23]

  • Comparison : Compare the resulting spectra. The ¹⁵N-Tyr sample should show a clear cross-peak corresponding to the amide N-H group, while the unlabeled sample will show only noise in the same region.

Visualizing the Concepts

To better illustrate the experimental workflow and the underlying principle, the following diagrams are provided.

HSQC_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_proc Data Processing Prep Prepare 15N-Tyr & Unlabeled Tyr Samples Setup Spectrometer Setup (Tune, Lock, Shim) Prep->Setup Insert Sample Acquire Run 1H-15N HSQC Pulse Sequence Setup->Acquire Process 2D Fourier Transform & Phasing Acquire->Process FID Data Analyze Reference & Analyze Spectra Process->Analyze Result Compare Spectra Analyze->Result Isotope_Effect cluster_14N Unlabeled Tyrosine (14N-H) cluster_15N Labeled Tyrosine (15N-H) cluster_effect Resulting Effect N14 14N H1 H N14->H1 Standard Bond Length H2 H N15 15N N15->H2 Slightly Shorter Avg. Bond Length Shielding Increased electron shielding on the Proton (H) N15->Shielding Shift Small UPFIELD shift in 1H NMR signal (Secondary Isotope Effect) Shielding->Shift

Caption: Conceptual diagram of the secondary isotope effect on the amide proton.

Conclusion

The comparison between ¹⁵N-labeled and unlabeled Tyrosine highlights two key principles in NMR spectroscopy. The most profound difference is the ability to perform powerful heteronuclear experiments, like the ¹H-¹⁵N HSQC, which are impossible with the natural abundance ¹⁴N isotope due to its quadrupolar nature. This makes ¹⁵N labeling an indispensable tool in protein NMR. [24]Secondly, the substitution of ¹⁴N with ¹⁵N induces a subtle but measurable secondary isotope effect, causing a slight upfield shift in the resonance of the attached amide proton. While small, this effect is a direct consequence of the change in nuclear mass on the molecule's vibrational states and provides a beautiful illustration of the sensitivity of NMR to the fine details of molecular structure. For researchers in drug development and structural biology, a firm grasp of these principles is crucial for designing experiments and accurately interpreting the resulting data.

References
  • Chemical Shift Referencing - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved March 4, 2026, from [Link]

  • Benedict, H., Limbach, H.-H., Wehlan, M., Fehlhammer, W.-P., Golubev, N. S., & Janoschek, R. (1998). Solid State15N NMR and Theoretical Studies of Primary and Secondary Geometric H/D Isotope Effects on Low-Barrier NHN-Hydrogen Bonds. Journal of the American Chemical Society, 120(12), 2939–2950. [Link]

  • The Unified Scale for Referencing in NMR: New IUPAC Recommendations. (2010). Retrieved March 4, 2026, from [Link]

  • BMRB entry bmse000051 - L-Tyrosine (C9H11NO3). (n.d.). Biological Magnetic Resonance Bank. Retrieved March 4, 2026, from [Link]

  • Solid State15N NMR and Theoretical Studies of Primary and Secondary Geometric H/D Isotope Effects on Low-Barrier NHN−Hydrogen Bonds. (1998). Journal of the American Chemical Society. [Link]

  • (PDF) The isotope shift in NMR - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link]

  • The isotope shift in NMR. (1977). The Journal of Chemical Physics. [Link]

  • Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. (2022). Molecules. [Link]

  • Isotope Effects on Chemical Shifts and Coupling Constants. (n.d.). STEMwomen.org. Retrieved March 4, 2026, from [Link]

  • Nuclear magnetic resonance chemical shift re-referencing - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Chemical Shift, Absolutely! - NMR Analysis, Processing and Prediction. (2014). Mestrelab Research. [Link]

  • FURTHER CONVENTIONS FOR NMR SHIELDING AND CHEMICAL SHIFTS. (2008). BMRB. [Link]

  • bmst000249 L-tyrosine at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved March 4, 2026, from [Link]

  • Isotopic shift - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • 1H-15N HSQC - Iowa State University Biological NMR Facility. (n.d.). Retrieved March 4, 2026, from [Link]

  • NMR Spectroscopy: Basic Theory. (2023). SlidePlayer. [Link]

  • Nitrogen NMR - IMSERC. (n.d.). Northwestern University. Retrieved March 4, 2026, from [Link]

  • A novel way of amino acid-specific assignment in (1)H-(15)N HSQC spectra with a wheat germ cell-free protein synthesis system. (2004). Journal of Biomolecular NMR. [Link]

  • 1H-15N HSQC - Protein NMR. (2012). Retrieved March 4, 2026, from [Link]

  • H/D isotope effects on NMR chemical shifts of nuclei involved in a hydrogen bridge of hydrogen isocyanide complexes with fluoride anion. (n.d.). Physical Chemistry Chemical Physics. [Link]

  • Deuterium isotope effects on 15N backbone chemical shifts in proteins. (2009). Journal of Biomolecular NMR. [Link]

  • App Note - 1H-15N HSQC of GB1 protein measured at 80 MHz. (2025). Magritek. [Link]

  • BMRB - Database Commons. (2015). Retrieved March 4, 2026, from [Link]

  • Carbonyl carbon label selective (CCLS) 1H–15N HSQC experiment for improved detection of backbone 13C–15N cross. (n.d.). SciSpace. [Link]

  • Biological Magnetic Resonance Data Bank - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • Biological Magnetic Resonance Data Bank - Bioregistry. (n.d.). Retrieved March 4, 2026, from [Link]

  • The very basics of NMR of proteins. (n.d.). Retrieved March 4, 2026, from [Link]

  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. (n.d.). BMRB. [Link]

  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2023). ACS Chemical Neuroscience. [Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022). Biochemical Society Transactions. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether proper disposal procedures

Standard Operating Procedure: Disposal of N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether Executive Summary & Chemical Profile Objective: To define the safe, compliant disposal procedures for N-Fmoc-(15N)-L-Tyrosine O-Tertbuty...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal of N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether

Executive Summary & Chemical Profile

Objective: To define the safe, compliant disposal procedures for N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether. This guide addresses the specific handling of stable isotope-labeled Fmoc-amino acids, distinguishing them from radioactive materials and standard organic waste.

Chemical Identity:

  • Chemical Name: N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether[1]

  • Common Abbreviation: Fmoc-(15N)-Tyr(tBu)-OH[1]

  • CAS Number (Unlabeled Analog): 71989-38-3[1][2]

  • Isotopic Status: Stable Isotope (Non-Radioactive). The presence of Nitrogen-15 (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) does not  impart radioactivity.[3] This material must not  be disposed of as radioactive waste.[4]
    

Hazard Assessment (GHS Classification):

  • Signal Word: WARNING

  • Health Hazards:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][5][6]

    • H335: May cause respiratory irritation.[1][5][7]

  • Physical Hazards: Combustible solid.[1] Violent reaction with strong oxidizers.[1][5]

Regulatory Framework (RCRA & EPA)[1][11]

As a Senior Application Scientist, it is critical to interpret regulations not just by the letter, but by the intent of "Cradle-to-Grave" stewardship.

  • RCRA Status: This compound is not explicitly P-listed (acutely toxic) or U-listed (toxic) under the Resource Conservation and Recovery Act (RCRA). However, it is a Non-Regulated Chemical Waste that must be incinerated.

  • Isotope Regulation: Stable isotopes (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) are regulated as standard chemicals. They do not require a Nuclear Regulatory Commission (NRC) license for disposal.
    
  • Prohibited Actions:

    • NO Sink Disposal (Drain Disposal).[1]

    • NO Disposal in Regular Trash (Municipal Solid Waste).[1]

    • NO Mixing with Oxidizers (e.g., Peroxides, Nitric Acid).

Disposal Protocols

Scenario A: Disposal of Pure Solid Reagent (Excess or Expired)

Context: You have a vial of the solid powder that is degraded or no longer needed.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Labeling:

    • Affix a hazardous waste label.[1][8][9]

    • Chemical Name: Write "N-Fmoc-O-tert-butyl-L-tyrosine (15N)".

    • Hazards: Check "Irritant".[1]

    • Constituents: 100% Solid Organic.[1]

  • Segregation: Store in the "Solid Organic Waste" satellite accumulation area.

  • Final Disposition: High-temperature incineration by a licensed waste vendor.

Scenario B: Disposal of Solvated Reagent (Liquid Waste)

Context: The reagent was dissolved in a solvent (e.g., DMF, DCM) for a reaction but was not used or is part of a reaction mixture.

  • Solvent Identification: The disposal path is dictated by the solvent, not the amino acid.

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Organic Waste .[1]

    • If dissolved in DMF/DMSO/Methanol: Dispose in Non-Halogenated Organic Waste .[1]

  • Concentration Limits: If the concentration of the amino acid is >10%, note this on the waste tag.

  • Compatibility Check: Ensure no strong acids (TFA) or bases (Piperidine) are added to the same container without verifying compatibility, as exothermic reactions may occur.

Scenario C: Contaminated Debris

Context: Gloves, weighing boats, and pipette tips used during handling.[1]

  • Collection: Collect in a clear heavy-duty polyethylene bag (minimum 4 mil thickness) or a dedicated solid waste bucket.[1]

  • Labeling: Label as "Debris contaminated with Fmoc-Amino Acids."

  • Disposal: Treat as hazardous solid waste for incineration.[1] Do not autoclave (unless biologically contaminated, which is rare for this reagent).

Operational Workflow & Decision Tree

The following diagram illustrates the logical flow for disposing of this specific compound, ensuring segregation from incompatible streams.

DisposalWorkflow Start Waste Generation: Fmoc-(15N)-Tyr(tBu)-OH StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder) StateCheck->SolidPath Pure Reagent LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved DebrisPath Contaminated Debris (Gloves, Paper) StateCheck->DebrisPath Consumables SolidContainer Container: HDPE/Glass Jar Label: 'Solid Organic Waste' SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck DebrisBin Container: 4-mil Poly Bag Label: 'Contaminated Debris' DebrisPath->DebrisBin Final Final Disposition: High-Temp Incineration SolidContainer->Final HaloWaste Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste (e.g., DMF, MeOH) SolventCheck->NonHaloWaste No Halogens HaloWaste->Final NonHaloWaste->Final DebrisBin->Final

Caption: Figure 1. Decision matrix for the segregation and disposal of Fmoc-(15N)-Tyr(tBu)-OH waste streams.

Emergency Spill Response

In the event of a spill of solid N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether:

ParameterProcedure
PPE Required Nitrile gloves, safety goggles, lab coat, N95 dust mask (if powder is aerosolized).[1]
Containment Avoid raising dust.[1][7][8] Cover the spill with a damp paper towel to weigh down the powder.
Cleanup Scoop material into a waste container. Wipe the area with soap and water.[8]
Deactivation No chemical deactivation is required on the benchtop; simple physical removal is sufficient.

References

  • PubChem. (n.d.).[1] Compound Summary: Fmoc-O-tert-butyl-L-tyrosine (CID 10895791).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Moravek, Inc. (2019).[1] How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[1][10] Resource Conservation and Recovery Act (RCRA) Regulations.[11] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.